![molecular formula C9H16N3O2P B3334325 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane CAS No. 63249-99-0](/img/structure/B3334325.png)
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane typically involves the acetylation of 1,3,5-triaza-7-phosphaadamantane. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand and form stable complexes with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and reduction . The molecular targets include metal ions, and the pathways involved are those related to coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound from which 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane is derived.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Another phosphine ligand with similar properties.
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its acetyl groups, which enhance its solubility and reactivity compared to its parent compound, 1,3,5-Triaza-7-phosphaadamantane . This makes it particularly useful in aqueous and organic solvents, broadening its range of applications .
Properties
IUPAC Name |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O2P/c1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHMDGWZWBLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478880 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63249-99-0 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


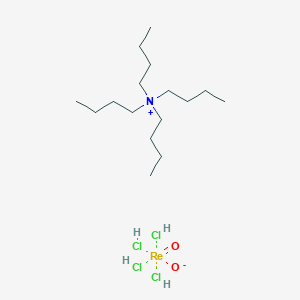



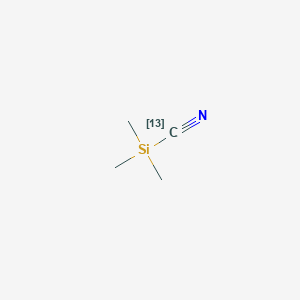

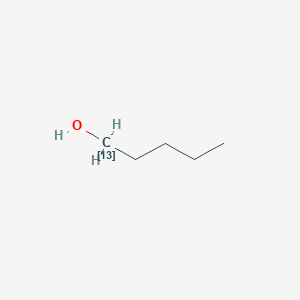
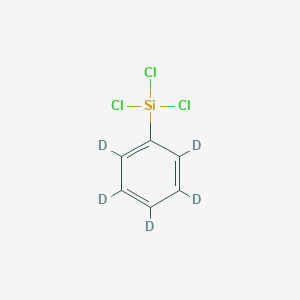
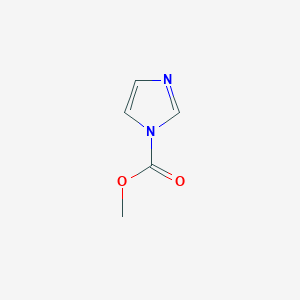

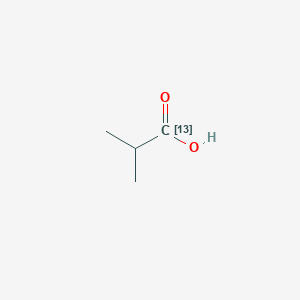

![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)

